PKM2 Activation Potency – Direct Head-to-Head Comparison with Regioisomeric and Single-Substituted Analogs
The target compound (compound 41; 3-chloro-4-methyl) activates recombinant human PKM2 with an AC50 of 0.10 μM and a maximum response of 104% in a luminescent pyruvate kinase-luciferase coupled assay [1]. This represents a 4.1-fold improvement over the closest single-substituted comparator, 3-chloro-benzene (compound 29; AC50 = 0.41 μM), and a 5.6-fold improvement over the regioisomeric 4-chloro-3-methyl-benzene (compound 43; AC50 = 0.56 μM). The 3-fluoro-4-methyl analog (compound 44) is 5.4-fold less potent (AC50 = 0.54 μM), while the 3-chloro-4-fluoro derivative (compound 45) shows a 2.9-fold reduction (AC50 = 0.29 μM) [1].
| Evidence Dimension | PKM2 activation potency (AC50) |
|---|---|
| Target Compound Data | AC50 = 0.10 μM; Max Response = 104% |
| Comparator Or Baseline | Compound 29 (3-chloro): AC50 = 0.41 μM; Compound 43 (4-chloro-3-methyl): AC50 = 0.56 μM; Compound 44 (3-fluoro-4-methyl): AC50 = 0.54 μM; Compound 45 (3-chloro-4-fluoro): AC50 = 0.29 μM |
| Quantified Difference | 4.1× more potent than 3-chloro; 5.6× more potent than 4-chloro-3-methyl; 5.4× more potent than 3-fluoro-4-methyl; 2.9× more potent than 3-chloro-4-fluoro |
| Conditions | Luminescent pyruvate kinase-luciferase coupled assay; recombinant human PKM2; data represent averages from three separate experiments; Max Response measured at 57 μM compound |
Why This Matters
In head-to-head pharmacological screening against closest substitution analogs, this compound demonstrates the highest potency within the 3,4-disubstituted aniline sub-series, making it the preferred starting point for medicinal chemistry optimization programs targeting PKM2.
- [1] Walsh, M.J., et al. Bioorg. Med. Chem. Lett. 2011, 21, 6322–6327. Table 2. View Source
